molecular formula C14H33F2NSi2 B14390055 2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine CAS No. 89995-10-8

2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine

Cat. No.: B14390055
CAS No.: 89995-10-8
M. Wt: 309.59 g/mol
InChI Key: JCADDLDSOSFQDP-UHFFFAOYSA-N
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Description

2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique properties of organosilicon compounds make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine typically involves the reaction of diethyl(fluoro)silane with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the compound into different organosilicon species.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong nucleophiles, such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: In biological research, the compound can be used to study the effects of organosilicon compounds on biological systems.

    Industry: The compound is used in the production of specialty materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, such as oxygen and carbon, leading to the formation of stable organosilicon structures. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[Diethyl(fluoro)silyl]propan-1-amine: A simpler analog with one diethyl(fluoro)silyl group.

    N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine: Another analog with a different substitution pattern.

Uniqueness

2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine is unique due to the presence of two diethyl(fluoro)silyl groups, which can enhance its reactivity and provide distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89995-10-8

Molecular Formula

C14H33F2NSi2

Molecular Weight

309.59 g/mol

IUPAC Name

2-[diethyl(fluoro)silyl]-N-[2-[diethyl(fluoro)silyl]propyl]propan-1-amine

InChI

InChI=1S/C14H33F2NSi2/c1-7-18(15,8-2)13(5)11-17-12-14(6)19(16,9-3)10-4/h13-14,17H,7-12H2,1-6H3

InChI Key

JCADDLDSOSFQDP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(C(C)CNCC(C)[Si](CC)(CC)F)F

Origin of Product

United States

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